ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C9H14N2O2 . It is a white to cream or pale yellow crystalline powder . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular structure of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is represented by the SMILES string CCN1N=C(C)C=C1C(O)=O
. The InChI key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-N
.
Chemical Reactions Analysis
While specific chemical reactions involving ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate are not detailed in the search results, it is noted that this compound can be used in the synthesis of other compounds .
Physical And Chemical Properties Analysis
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a solid compound with a melting point range of 136.0-145.0°C . Its molecular weight is 182.22 g/mol .
Scientific Research Applications
- Application : Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of this compound can contribute to the advancement of life science research .
- Application : Pyrazole derivatives, such as ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, have been extensively studied for their diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- Method of Application : The synthesis of pyrazole derivatives involves various methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
- Results or Outcomes : The outcomes of these studies have shown the significant potential of pyrazole derivatives in the development of new therapeutic agents .
Organic Chemistry
Medicinal Chemistry
- Application : Pyrazole derivatives, including ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, have been found to exhibit a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
- Results or Outcomes : The outcomes of these studies have shown the significant potential of pyrazole derivatives in the development of new therapeutic agents .
- Application : Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is used to prepare tetrahydroisoquinoline amide substituted Ph pyrazoles as selective Bcl-2 inhibitors .
- Results or Outcomes : The outcomes of these studies have shown the significant potential of pyrazole derivatives in the development of new therapeutic agents .
Pharmaceutical Research
Chemical Research
Biochemical Research
- Application : Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is used as a reagent in the synthesis of various organic compounds .
- Method of Application : The specific methods of application would depend on the specific research context. However, these compounds are typically used in a laboratory setting with appropriate safety measures .
- Results or Outcomes : The outcomes of these studies have shown the significant potential of pyrazole derivatives in the development of new therapeutic agents .
- Application : Pyrazole derivatives, including ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, have been found to exhibit a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
- Method of Application : The specific methods of application would depend on the specific research context. However, these compounds are typically used in a laboratory setting with appropriate safety measures .
- Results or Outcomes : The outcomes of these studies have shown the significant potential of pyrazole derivatives in the development of new therapeutic agents .
- Application : Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is also studied as a hypolipidemic agent .
- Method of Application : The specific methods of application would depend on the specific research context. However, these compounds are typically used in a laboratory setting with appropriate safety measures .
- Results or Outcomes : The outcomes of these studies have shown the significant potential of pyrazole derivatives in the development of new therapeutic agents .
Chemical Synthesis
Pharmaceutical Development
Biochemical Research
Safety And Hazards
properties
IUPAC Name |
ethyl 2-ethyl-5-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-11-8(6-7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZFLNAMFHICLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400011 | |
Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
CAS RN |
5775-89-3 | |
Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.